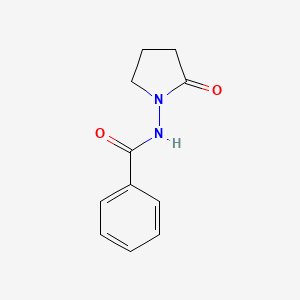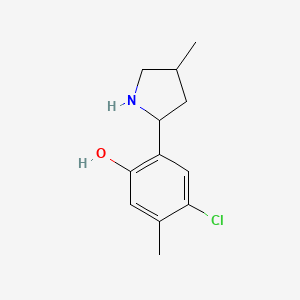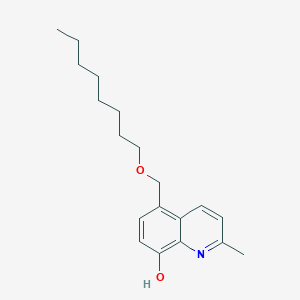
3,4,4,6-Tetramethyl-4,5-dihydro-1-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,4,6-Tetramethyl-4,5-dihydrobenzofuran: is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological and pharmacological activities This particular compound is characterized by its unique structure, which includes multiple methyl groups and a dihydrobenzofuran core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4,6-Tetramethyl-4,5-dihydrobenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of Friedel-Crafts alkylation reactions, where a benzofuran precursor is reacted with methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated processes ensures consistent quality and cost-effectiveness. Industrial methods also focus on minimizing waste and environmental impact through green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4,4,6-Tetramethyl-4,5-dihydrobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of fully saturated derivatives.
Substitution: Electrophilic substitution reactions are common, where the methyl groups can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated benzofuran derivatives.
Substitution: Halogenated or nitrated benzofuran compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3,4,4,6-Tetramethyl-4,5-dihydrobenzofuran is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promise in biological studies due to its potential antimicrobial and antifungal properties. Researchers are investigating its efficacy against various pathogens and its mechanism of action at the cellular level.
Medicine: In the field of medicine, derivatives of 3,4,4,6-Tetramethyl-4,5-dihydrobenzofuran are being explored for their potential therapeutic effects. Studies are ongoing to evaluate their use as anti-inflammatory agents, anticancer drugs, and neuroprotective compounds.
Industry: Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 3,4,4,6-Tetramethyl-4,5-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial properties could be attributed to its ability to disrupt bacterial cell membranes or inhibit key metabolic enzymes. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Benzofuran: The parent compound, known for its wide range of biological activities.
2,3-Dihydrobenzofuran: A structurally similar compound with different reactivity and applications.
4,5-Dimethylbenzofuran: Another methylated derivative with distinct chemical properties.
Uniqueness: 3,4,4,6-Tetramethyl-4,5-dihydrobenzofuran stands out due to its multiple methyl groups, which confer unique steric and electronic properties. These modifications can enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
89880-37-5 |
|---|---|
Formule moléculaire |
C12H16O |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
3,4,4,6-tetramethyl-5H-1-benzofuran |
InChI |
InChI=1S/C12H16O/c1-8-5-10-11(9(2)7-13-10)12(3,4)6-8/h5,7H,6H2,1-4H3 |
Clé InChI |
JFLYPEQOTPMJFA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=CO2)C)C(C1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


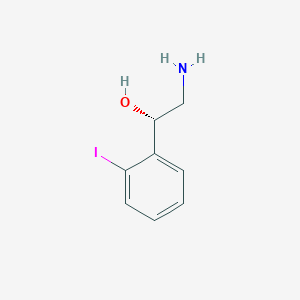
![2,2'-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine)](/img/structure/B12888135.png)

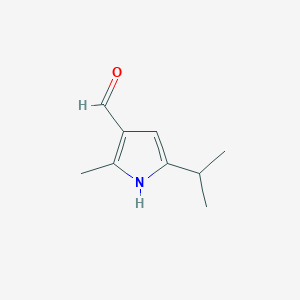
![N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide](/img/structure/B12888158.png)
![2-(2-(2-(2-([1,1'-Biphenyl]-4-yloxy)ethoxy)ethoxy)ethoxy)ethanol](/img/structure/B12888159.png)
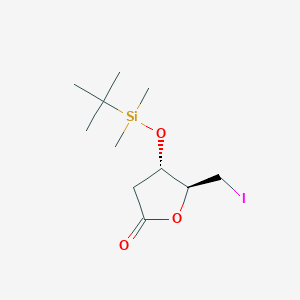
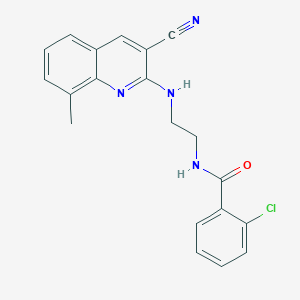
![3-(4-methoxyphenyl)-4H-cyclohepta[d]isoxazol-4-one](/img/structure/B12888166.png)

